molecular formula C18H19NO2 B1455132 (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1125430-43-4

(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Cat. No. B1455132
M. Wt: 281.3 g/mol
InChI Key: QOQODQYWGUOWCJ-UHFFFAOYSA-N
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Description

“(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15NO2 . It is a complex organic compound that contains a biphenyl functional group, a piperidine ring, and a methanone group .


Molecular Structure Analysis

The molecular structure of “(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is characterized by a biphenyl group, a piperidine ring, and a methanone group . The biphenyl group consists of two phenyl rings connected by a single bond, the piperidine ring is a six-membered ring with one nitrogen atom, and the methanone group consists of a carbonyl group (C=O) attached to a methyl group (CH3).


Physical And Chemical Properties Analysis

“(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 205.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 205.110278721 g/mol, and its monoisotopic mass is also 205.110278721 g/mol . Its topological polar surface area is 40.5 Ų, and it has a heavy atom count of 15 .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : Studies have detailed the crystal structure of compounds with similar frameworks, showcasing the dihedral angles and intermolecular interactions that contribute to their structural stability. For example, the adduct comprising hydroxypiperidin-1-yl substituents has been analyzed, revealing significant intermolecular hydrogen bonds (B. Revathi et al., 2015).

  • Synthesis Approaches : Research on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has shown the utility of starting materials like piperidine-4-carboxylic acid for the preparation of new molecules with reasonable yields (Zheng Rui).

Biological Activities and Applications

  • Antimicrobial Properties : The design and synthesis of new molecular entities based on the piperidinyl methanone framework have been explored for their antimicrobial activities. Such research has led to the development of compounds with significant microbial activities, suggesting potential applications in fighting bacterial and fungal infections (B. Ramudu et al., 2017).

  • Antitubercular Activities : Compounds synthesized with the piperidin-1-yl)methanone structure have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antitubercular agents (S. S. Bisht et al., 2010).

  • Neuroprotective Effects : Aryloxyethylamine derivatives related to the piperidinyl methanone structure have been synthesized and evaluated for their neuroprotective activities. Some of these compounds have shown potential in protecting against glutamate-induced cell death, highlighting their promise as neuroprotective agents for the treatment of neurological conditions (Y. Zhong et al., 2020).

properties

IUPAC Name

[4-(4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)19-12-2-1-3-13-19/h4-11,20H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQODQYWGUOWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653824
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

CAS RN

1125430-43-4
Record name (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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